Cas no 1361520-72-0 (6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid)

6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid is a fluorinated and trichlorophenyl-substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, combining a fluorine atom and a trichlorophenyl group on a pyridine-acetic acid scaffold, enhances its reactivity and binding affinity, making it a valuable intermediate for designing bioactive compounds. The presence of multiple halogen atoms contributes to its stability and lipophilicity, which may improve membrane permeability in drug development. This compound is particularly suited for use in cross-coupling reactions and as a building block for synthesizing heterocyclic compounds with tailored biological activity. Its precise properties depend on further functionalization and target applications.
6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid structure
1361520-72-0 structure
Product name:6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid
CAS No:1361520-72-0
MF:C13H7Cl3FNO2
MW:334.557584047318
CID:4923288

6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid
    • Inchi: 1S/C13H7Cl3FNO2/c14-8-3-6(4-9(15)13(8)16)7-1-2-11(17)18-10(7)5-12(19)20/h1-4H,5H2,(H,19,20)
    • InChI Key: XIPLDJDCWIGGCZ-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=C(C=1)C1=CC=C(N=C1CC(=O)O)F)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 349
  • XLogP3: 4.3
  • Topological Polar Surface Area: 50.2

6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A023028681-500mg
6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid
1361520-72-0 97%
500mg
$960.40 2022-04-03
Alichem
A023028681-250mg
6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid
1361520-72-0 97%
250mg
$727.60 2022-04-03
Alichem
A023028681-1g
6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid
1361520-72-0 97%
1g
$1,764.00 2022-04-03

Additional information on 6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid

Introduction to 6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic Acid (CAS No. 1361520-72-0)

6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the chemical abstracts service number CAS No. 1361520-72-0, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both fluoro and trichlorophenyl substituents in its molecular framework imparts distinct chemical properties that make it a valuable candidate for further exploration in medicinal chemistry.

The molecular structure of 6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid consists of a pyridine core substituted with a fluoro group at the 6-position and a trichlorophenyl group at the 3-position. The acetic acid moiety at the 2-position further enhances its reactivity, making it a versatile intermediate in synthetic chemistry. This structural configuration not only contributes to its unique physicochemical properties but also opens up possibilities for diverse pharmacological interactions.

In recent years, there has been a growing interest in exploring the pharmacological potential of fluorinated pyridine derivatives. The introduction of fluorine atoms into organic molecules is well-documented to enhance metabolic stability, binding affinity, and overall bioavailability of drug candidates. The fluoro substituent in 6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid is expected to play a crucial role in modulating its biological activity. Furthermore, the trichlorophenyl group is known for its ability to interact with various biological targets, making this compound a promising scaffold for drug discovery.

Current research in the field of medicinal chemistry has highlighted the importance of multifunctional compounds that can simultaneously target multiple disease pathways. 6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid fits well into this category due to its complex structural features. Studies have begun to uncover its potential in inhibiting key enzymes and receptors involved in inflammatory and metabolic disorders. The acetic acid functionality also suggests possible applications in peptidomimetics and protease inhibition.

The synthesis of 6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly used in the preparation of this compound. These synthetic strategies not only highlight the technical prowess of modern organic chemistry but also ensure that the final product meets stringent quality standards.

Evaluation of the pharmacokinetic properties of 6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid is essential for understanding its potential as a drug candidate. Preliminary studies have indicated favorable solubility profiles and reasonable metabolic stability, which are critical factors for drug efficacy and safety. Additionally, computer-assisted molecular modeling techniques have been utilized to predict possible interactions with biological targets, providing insights into its mechanism of action.

The impact of fluorine substitution on the electronic properties of pyridine derivatives has been extensively studied. The presence of fluorine atoms can lead to significant changes in both the electronic distribution and steric environment of the molecule. These changes can influence how the compound interacts with biological targets at the molecular level. In the case of 6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid, these effects are expected to enhance its binding affinity and selectivity towards specific enzymes and receptors.

Ongoing research is focused on optimizing synthetic routes to improve scalability and cost-effectiveness for large-scale production. Additionally, efforts are being made to explore derivative compounds that may exhibit enhanced pharmacological activity or reduced side effects. By leveraging cutting-edge chemical synthesis techniques and computational methods, scientists are paving the way for new therapeutic interventions based on this promising scaffold.

The role of computational chemistry in drug discovery cannot be overstated. Advanced computational models have enabled researchers to predict the behavior of molecules like 6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid before they are synthesized in the laboratory. This approach not only saves time and resources but also allows for more targeted experimentation. By integrating experimental data with computational predictions, researchers can accelerate the development process and increase the likelihood of success in identifying novel drug candidates.

In conclusion, 6-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-acetic acid represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of fluoro and trichlorophenyl substituents provides a versatile platform for drug discovery efforts aimed at addressing various human diseases. As research continues to uncover new insights into its pharmacological properties and synthetic possibilities, this compound is poised to play a crucial role in the development of next-generation therapeutic agents.

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